Henagliflozin

Description

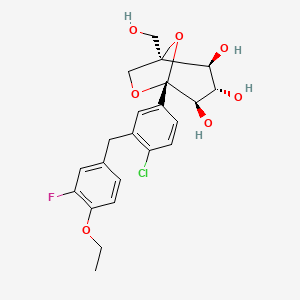

Structure

3D Structure

Propriétés

Numéro CAS |

1623804-44-3 |

|---|---|

Formule moléculaire |

C22H24ClFO7 |

Poids moléculaire |

454.9 g/mol |

Nom IUPAC |

(1R,2S,3S,4R,5R)-5-[4-chloro-3-[(4-ethoxy-3-fluorophenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

InChI |

InChI=1S/C22H24ClFO7/c1-2-29-17-6-3-12(8-16(17)24)7-13-9-14(4-5-15(13)23)22-20(28)18(26)19(27)21(10-25,31-22)11-30-22/h3-6,8-9,18-20,25-28H,2,7,10-11H2,1H3/t18-,19-,20+,21+,22+/m0/s1 |

Clé InChI |

HYTPDMFFHVZBOR-VNXMGFANSA-N |

SMILES isomérique |

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)[C@]34[C@@H]([C@H]([C@@H]([C@](O3)(CO4)CO)O)O)O)Cl)F |

SMILES canonique |

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SHR3824; SHR-3824; SHR 3824; Henagliflozin |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Henagliflozin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Henagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), developed by Jiangsu Hengrui Medicine. Approved in China for the treatment of type 2 diabetes mellitus (T2DM), it represents a significant advancement in oral antihyperglycemic therapy. This technical guide provides an in-depth overview of the discovery, synthesis pathway, mechanism of action, and key experimental data for this compound.

Introduction: The Dawn of a New-Generation Antidiabetic Agent

This compound (also known as SHR3824) is a C-glucoside derivative that selectively targets SGLT2 in the renal proximal tubules.[1][2] This inhibition blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1] Its development was driven by the need for effective T2DM treatments with a low risk of hypoglycemia and potential cardiovascular benefits.[3]

Discovery and Preclinical Development

The discovery of this compound stemmed from a focused effort to identify novel C-aryl-glucoside-type derivatives with high potency and selectivity for SGLT2 over SGLT1.[1] Jiangsu Hengrui Medicine spearheaded the development of this compound.[2][4]

In Vitro Efficacy and Selectivity

This compound demonstrated potent and highly selective inhibition of human SGLT2.

Experimental Protocol: SGLT Inhibition Assay

The inhibitory activity of this compound on human SGLT1 and SGLT2 was assessed using a cell-based assay. Chinese Hamster Ovary (CHO) cells stably expressing either human SGLT1 or SGLT2 were used. The uptake of a radiolabeled glucose analog, ¹⁴C-α-methylglucopyranoside (¹⁴C-AMG), was measured in the presence of varying concentrations of this compound. The half-maximal inhibitory concentration (IC₅₀) was determined by fitting the concentration-response data to a four-parameter logistic equation.

| Transporter | IC₅₀ (nM) | Selectivity (SGLT1/SGLT2) |

| Human SGLT2 | 2.38[5] | \multirow{2}{*}{1818-fold[5]} |

| Human SGLT1 | 4324[5] | |

| Table 1: In Vitro Inhibitory Activity of this compound |

In Vivo Preclinical Efficacy

The antidiabetic effects of this compound were evaluated in rodent models of type 2 diabetes.

Experimental Protocol: Diabetic Mouse Model Study

Male db/db mice, a genetic model of type 2 diabetes, were used to assess the in vivo efficacy of this compound. The mice were treated with oral doses of this compound (0.3, 1.0, or 3.0 mg/kg) once daily for 43 days. Parameters such as urinary glucose excretion, plasma glucose levels, and body weight were monitored throughout the study.

| Dose (mg/kg) | Reduction in Fasting Glucose | Reduction in Non-fasting Glucose |

| 0.3 | 49.5%[5] | 24.7%[5] |

| 1.0 | 57.8%[5] | 28.2%[5] |

| 3.0 | 62.9%[5] | 35.1%[5] |

| Table 2: Effect of this compound on Plasma Glucose in db/db Mice |

In Goto-Kakizaki (GK) rats, another model of T2DM, daily oral administration of this compound for 41 days led to a dose-dependent increase in urinary glucose excretion and a significant reduction in blood glucose levels.[5]

| Dose (mg/kg) | HbA1c (%) |

| 0.3 | 5.47[5] |

| 1.0 | 5.19[5] |

| 3.0 | 5.04[5] |

| Table 3: Effect of this compound on HbA1c in GK Rats |

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats revealed the absorption, distribution, metabolism, and excretion profile of this compound. Following oral administration, this compound is absorbed and primarily metabolized via glucuronidation and oxidation.[6] The majority of the drug and its metabolites are eliminated through feces.[6]

Synthesis Pathway of this compound

The synthesis of this compound involves a multi-step process, with key aspects detailed in patents filed by Jiangsu Hengrui Medicine. The initial described synthesis was a thirteen-step process with an overall yield of 3%.[1] The core of the synthesis involves the coupling of a protected glucolactone derivative with a substituted aromatic aglycone.

A representative synthesis scheme is outlined below, based on publicly available information and general methods for synthesizing C-aryl glucosides.

Key Steps in the Synthesis:

-

Aglycone Moiety Synthesis : The synthesis begins with the Friedel-Crafts acylation of 1-ethoxy-2-fluorobenzene with 5-bromo-2-chlorobenzoyl chloride to form the corresponding benzophenone derivative.[1] This is followed by reduction of the ketone to yield the diarylmethane aglycone.

-

Glycosylation : The aglycone is then coupled with a protected D-gluconolactone derivative. This is typically achieved through lithiation of the aglycone followed by nucleophilic addition to the lactone.

-

Reduction and Deprotection : The resulting lactol is then reduced, often using a silane reducing agent, and the protecting groups on the glucose moiety are removed to yield the final product, this compound.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting SGLT2, a high-capacity, low-affinity glucose transporter located almost exclusively in the S1 segment of the proximal convoluted tubule of the kidney.

References

- 1. Pharmacokinetic, Pharmacodynamic, and Safety Profiles of Proline this compound in Chinese Subjects with Varying Degrees of Liver Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound as add-on therapy to metformin in patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peerj.com [peerj.com]

Henagliflozin's Mechanism of Action on SGLT2: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mechanism of action of Henagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is a high-capacity, low-affinity transporter primarily expressed in the S1 and S2 segments of the proximal renal tubules.[3][4][5] It is responsible for approximately 90% of the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[3][5]

The primary mechanism of this compound involves competitively binding to and inhibiting SGLT2.[6] This inhibition prevents the reabsorption of glucose, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in plasma glucose levels.[6][7][8] This glucose-lowering effect is independent of insulin, making it an effective treatment for type 2 diabetes at various stages of the disease.[8][9] By blocking SGLT2, this compound effectively reduces the renal threshold for glucose, promoting its removal from the body.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's interaction with SGLT2 and its pharmacokinetic and pharmacodynamic properties.

Table 1: In Vitro Inhibition and Selectivity of this compound

| Parameter | Value | Species | Reference |

| IC₅₀ for SGLT2 | 2.38 nM | Human | [1] |

| IC₅₀ for SGLT1 | 4324 nM | Human | [1] |

| Selectivity (SGLT1/SGLT2) | ~1818-fold | Human | [10] |

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Study Population | Reference |

| Time to Maximum Plasma Concentration (Tₘₐₓ) | 1.5 - 3 hours | Healthy Subjects | [11] |

| Plasma Half-life (t₁/₂) | 9.1 - 15 hours | Healthy Subjects & T2DM Patients | [11][12] |

| Accumulation | Not observed with once-daily dosing | Healthy Subjects | [11] |

| Urinary Excretion (as parent drug) | 3.00% - 5.13% of dose | Healthy Subjects | [11] |

Table 3: Pharmacodynamic Effects of this compound in Patients with Type 2 Diabetes

| Dose | Change in 24-h Mean Plasma Glucose (Day 1) | Increase in 24-h Urinary Glucose Excretion (Day 1) | Reference |

| 5 mg | -0.3 mmol/L | 11-fold | [12] |

| 10 mg | -1.0 mmol/L | 65-fold | [12] |

| 20 mg | -1.0 mmol/L | 82-fold | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are outlined below.

3.1. In Vitro SGLT Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for SGLT1 and SGLT2.

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human SGLT1 or SGLT2.

-

Substrate: A non-metabolizable, radiolabeled glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), is used to measure transporter activity.

-

Procedure:

-

Cells are seeded in 96-well plates and cultured to confluency.

-

On the day of the assay, the culture medium is removed, and cells are washed with a sodium-containing uptake buffer.

-

Cells are then incubated with varying concentrations of this compound (or vehicle control) in the uptake buffer for a predetermined time at 37°C.

-

The uptake of ¹⁴C-AMG is initiated by adding the radiolabeled substrate to the wells and incubating for a specific period (e.g., 1-2 hours).

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

3.2. In Vivo Assessment of Glucosuria in Animal Models

This protocol evaluates the effect of this compound on urinary glucose excretion in rodent models of diabetes.

-

Animal Models: db/db mice or Zucker Diabetic Fatty (ZDF) rats are commonly used as they exhibit hyperglycemia and are relevant models for type 2 diabetes.

-

Procedure:

-

Animals are housed individually in metabolic cages to allow for the collection of urine over a 24-hour period.

-

A baseline 24-hour urine sample is collected to determine pre-treatment glucose excretion.

-

This compound is administered orally at various doses.

-

Urine is collected for 24 hours post-dosing.

-

The volume of urine is measured, and the glucose concentration is determined using a glucose oxidase assay.

-

-

Data Analysis: The total amount of glucose excreted in the urine over 24 hours is calculated for each dose group and compared to the vehicle-treated control group.

Visualizations

Diagram 1: Signaling Pathway of SGLT2 Inhibition by this compound

Caption: this compound blocks SGLT2, preventing glucose reabsorption and increasing urinary excretion.

Diagram 2: Experimental Workflow for In Vitro SGLT2 Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory potency of this compound on SGLT2.

Diagram 3: Logical Relationship of this compound's Effects

Caption: Downstream physiological effects resulting from SGLT2 inhibition by this compound.

Downstream Effects and Clinical Implications

The inhibition of SGLT2 by this compound initiates a cascade of physiological effects beyond glycemic control. The induced glucosuria leads to a net caloric loss, which can contribute to weight reduction.[6] Additionally, the osmotic diuresis resulting from increased glucose in the renal tubules can lead to a modest reduction in blood pressure.[6][13]

Recent studies have also highlighted the neuroprotective effects of SGLT2 inhibitors, with this compound treatment being associated with improved cognitive function in patients with type 2 diabetes.[7] Furthermore, the class of SGLT2 inhibitors has demonstrated significant cardiovascular and renal benefits, reducing the risk of cardiovascular events and the progression of renal disease.[5][14][15]

Conclusion

This compound exerts its therapeutic effect through the highly selective and potent inhibition of the SGLT2 cotransporter in the renal proximal tubules. This direct mechanism of action leads to increased urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. The well-characterized pharmacokinetic and pharmacodynamic profiles of this compound support its clinical use as a once-daily oral medication for the management of type 2 diabetes. The downstream effects on weight and blood pressure, along with potential cardiovascular and renal benefits, underscore the therapeutic value of this SGLT2 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]

- 5. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]

- 6. What is the mechanism of Henagliflozein Proline? [synapse.patsnap.com]

- 7. Sodium–glucose cotransporter 2 inhibition through this compound ameliorates cognitive impairment in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tolerability, Pharmacokinetic, and Pharmacodynamic Profiles of this compound, a Novel Selective Inhibitor of Sodium-Glucose Cotransporter 2, in Healthy Subjects Following Single- and Multiple-dose Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Pharmacodynamics of this compound, a Sodium Glucose Co-Transporter 2 Inhibitor, in Chinese Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of SGLT2 inhibitors on major clinical events and safety outcomes in heart failure patients: a meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Henagliflozin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henagliflozin is a novel, orally administered selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). As a member of the gliflozin class, it is being developed for the treatment of type 2 diabetes mellitus. SGLT2 is predominantly expressed in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the circulation. By inhibiting SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner. This technical guide provides a comprehensive summary of the available preclinical pharmacology of this compound in animal models, offering insights into its pharmacokinetic and pharmacodynamic properties. Given the limited publicly available preclinical data specifically for this compound, this guide also incorporates data from Enavogliflozin, a closely related SGLT2 inhibitor, to provide a broader understanding of the potential preclinical profile.

Mechanism of Action: SGLT2 Inhibition

This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the renal proximal tubules. This inhibition reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose levels.[1][2]

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The following tables summarize the available preclinical pharmacokinetic data for this compound and the related compound, Enavogliflozin.

Experimental Protocols

Pharmacokinetic Study in Rats (this compound) A study in male Sprague-Dawley (SD) rats investigated the pharmacokinetic profile of this compound. The rats were administered this compound orally. Blood samples were collected at multiple time points to determine plasma drug concentrations using UPLC-MS/MS.[3][4] Pharmacokinetic parameters were subsequently calculated.[3][4][5]

Pharmacokinetic and Tissue Distribution Studies in Mice and Rats (Enavogliflozin) Studies in both mice and rats evaluated the pharmacokinetics and tissue distribution of Enavogliflozin. The compound was administered both intravenously and orally at doses of 0.3, 1, and 3 mg/kg.[6][7] Plasma and tissue concentrations were determined to assess pharmacokinetic parameters and tissue distribution.[6][7][8]

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (Oral Administration)

| Parameter | 1 mg/kg this compound |

| Cmax (ng/mL) | Data not specified |

| AUC0–t (ng·h/mL) | Data not specified |

| AUC0–∞ (ng·h/mL) | Data not specified |

| CLz/F (L/h/kg) | Data not specified |

Note: A drug-drug interaction study reported that co-administration of sorafenib increased the AUC0-t, AUC0-∞, and Cmax of this compound and decreased its apparent clearance (CLz/F) in rats.[3][4] However, the specific values for this compound administered alone were not provided in the abstract.

Table 2: Pharmacokinetic Parameters of Enavogliflozin in Mice (Oral Administration)

| Dose | Cmax/D (ng/mL per mg/kg) | AUC∞/D (ng·h/mL per mg/kg) | Tmax (h) | Oral Bioavailability (%) |

| 0.3 mg/kg | 135 ± 30 | 319 ± 37 | 0.25 ± 0.00 | 97.2 ± 11.2 |

| 1 mg/kg | 118 ± 27 | 277 ± 34 | 0.25 ± 0.00 | 84.5 ± 10.4 |

| 3 mg/kg | 134 ± 24 | 296 ± 40 | 0.25 ± 0.00 | 93.7 ± 12.7 |

| Data from a study investigating the pharmacokinetics of Enavogliflozin in mice.[6][9] |

Table 3: Pharmacokinetic Parameters of Enavogliflozin in Rats (Oral Administration)

| Dose | Cmax/D (ng/mL per mg/kg) | AUC∞/D (ng·h/mL per mg/kg) | Tmax (h) | Oral Bioavailability (%) |

| 0.3 mg/kg | 71.0 ± 22.8 | 215 ± 28 | 0.50 ± 0.00 | 62.1 ± 8.0 |

| 1 mg/kg | 68.6 ± 20.3 | 204 ± 35 | 0.50 ± 0.00 | 58.9 ± 10.1 |

| 3 mg/kg | 59.8 ± 11.0 | 195 ± 25 | 0.50 ± 0.00 | 56.3 ± 7.2 |

| Data from a study investigating the pharmacokinetics of Enavogliflozin in rats.[6][9] |

Tissue Distribution of Enavogliflozin In mice, following oral administration, Enavogliflozin showed the highest distribution in the kidneys, followed by the large intestine, stomach, small intestine, and liver.[8] The high concentration in the kidneys is consistent with its mechanism of action targeting SGLT2 in this organ.[6][7][8]

Pharmacodynamics

Pharmacodynamic studies assess the biochemical and physiological effects of a drug. For this compound, the primary pharmacodynamic effects are related to its glucose-lowering efficacy.

Experimental Protocols

Diabetic Animal Models Preclinical studies of anti-diabetic agents typically utilize animal models that mimic human type 2 diabetes. Common models include:

-

db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[10]

-

Zucker diabetic fatty (ZDF) rats: These rats exhibit obesity, hyperlipidemia, and progressive hyperglycemia, eventually leading to insulin deficiency.[10][11]

Assessment of Glycemic Control The efficacy of SGLT2 inhibitors in these models is evaluated by measuring:

-

Blood Glucose Levels: Acute and chronic effects on fasting and postprandial blood glucose.[10][11]

-

Urinary Glucose Excretion (UGE): A direct measure of the drug's mechanism of action.[10][12][13]

-

Glycated Hemoglobin (HbA1c): An indicator of long-term glycemic control.[10][11]

Quantitative Data

While specific preclinical pharmacodynamic data for this compound in diabetic animal models is limited in the public domain, studies on other SGLT2 inhibitors provide an expected profile. For instance, in diabetic animal models, SGLT2 inhibitors have been shown to dose-dependently reduce blood glucose, increase urinary glucose excretion, and improve HbA1c levels.[10][11][14]

Preclinical Safety and Toxicology

A comprehensive evaluation of a drug's safety profile is a critical component of preclinical development. These studies are conducted under Good Laboratory Practice (GLP) guidelines to ensure data quality and reliability.[15][16]

Experimental Protocols

Preclinical safety and toxicology studies for a new drug candidate like this compound would typically include:

-

Acute, Subchronic, and Chronic Toxicity Studies: To evaluate the effects of single and repeated doses over different durations in at least two species (one rodent, one non-rodent).[15]

-

Safety Pharmacology Studies: To assess the effects on vital functions (cardiovascular, respiratory, and central nervous systems).

-

Genotoxicity Studies: To evaluate the potential for mutagenicity and clastogenicity.[15]

-

Carcinogenicity Studies: Long-term studies in rodents to assess the tumorigenic potential.[17]

-

Reproductive and Developmental Toxicity Studies: To evaluate effects on fertility and embryonic-fetal development.[15][17]

No specific preclinical safety and toxicology data for this compound were identified in the reviewed literature. For other SGLT2 inhibitors, anticipated pharmacologically mediated effects such as glucosuria and osmotic diuresis have been observed in nonclinical studies.[18][19]

Conclusion

The available preclinical data, primarily from the related compound Enavogliflozin, suggest that this compound is a potent SGLT2 inhibitor with favorable pharmacokinetic properties in animal models, including good oral bioavailability and high distribution to the target organ, the kidney. While specific pharmacodynamic and toxicology data for this compound in animal models are not widely available in the public domain, the well-established profile of the SGLT2 inhibitor class provides a strong indication of its expected efficacy and safety profile. Further publication of preclinical data will be essential to fully characterize the pharmacology of this compound and support its clinical development.

References

- 1. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]

- 2. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In vivo assessment of pharmacokinetic interactions of empagliflozin and this compound with sorafenib: an animal-based study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo assessment of pharmacokinetic interactions of empagliflozin and this compound with sorafenib: an animal-based study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peerj.com [peerj.com]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of canagliflozin on renal threshold for glucose, glycemia, and body weight in normal and diabetic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. Step 2: Preclinical Research | FDA [fda.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Nonclinical toxicology assessments support the chronic safety of dapagliflozin, a first-in-class sodium-glucose cotransporter 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nonclinical Toxicology Assessments Support the Chronic Safety of Dapagliflozin, a First-in-Class Sodium-Glucose Cotransporter 2 Inhibitor | Semantic Scholar [semanticscholar.org]

In Vitro Characterization of Henagliflozin's Selectivity for SGLT2 over SGLT1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Henagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The document details the quantitative selectivity of this compound for SGLT2 over the closely related SGLT1 and outlines the experimental methodologies employed to determine this selectivity.

Quantitative Data Summary

This compound demonstrates a high degree of selectivity for SGLT2 over SGLT1. The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the transporter by 50%. The in vitro IC50 values for this compound against human SGLT1 and SGLT2 are summarized in the table below.

| Transporter | This compound IC50 (nM) | Selectivity (SGLT1 IC50 / SGLT2 IC50) |

| Human SGLT1 | 4324 | ~1817-fold |

| Human SGLT2 | 2.38 |

Data sourced from publicly available pharmacological data.

This significant difference in IC50 values underscores this compound's potent and selective inhibition of SGLT2, a key characteristic for its therapeutic application in managing type 2 diabetes. A study has reported that this compound exhibits an 1818-fold higher selectivity for SGLT2 compared to SGLT1[1].

Experimental Protocols

The determination of this compound's selectivity for SGLT2 over SGLT1 involves robust in vitro assays. A common and reliable method is the cell-based glucose uptake assay, which measures the inhibition of glucose transport into cells engineered to express either SGLT1 or SGLT2. Below is a representative protocol based on established methodologies for characterizing SGLT inhibitors.

Cell-Based Radioactive Tracer Uptake Assay

This assay quantifies the uptake of a radiolabeled, non-metabolizable glucose analog, such as α-methyl-D-[14C]glucopyranoside ([¹⁴C]AMG), in mammalian cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

1. Cell Line Generation and Maintenance:

-

Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are transfected with expression vectors containing the full-length cDNA for hSGLT1 or hSGLT2.

-

Stable cell lines are established by selecting transfected cells using an appropriate antibiotic marker.

-

The stable expression of the respective transporter is confirmed via methods such as quantitative PCR (qPCR) or Western blotting.

-

Cells are cultured and maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Glucose Uptake Assay Protocol:

-

Cell Plating: Seed the hSGLT1- and hSGLT2-expressing cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.

-

Preparation of Assay Buffers:

-

Sodium-containing buffer (Na⁺ buffer): Krebs-Ringer-Henseleit (KRH) buffer containing NaCl, KCl, MgSO₄, KH₂PO₄, CaCl₂, and HEPES, pH 7.4.

-

Sodium-free buffer (Na⁻ buffer): KRH buffer where NaCl is replaced with an equimolar concentration of choline chloride.

-

-

Assay Procedure:

-

Wash the cells twice with the Na⁻ buffer to remove any residual sodium.

-

Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of this compound (or vehicle control) prepared in Na⁺ buffer.

-

Initiate the glucose uptake by adding a solution containing [¹⁴C]AMG (a non-metabolizable glucose analog) in Na⁺ buffer to each well. For negative controls, add the [¹⁴C]AMG solution in Na⁻ buffer.

-

Incubate the plates for a defined period (e.g., 30-60 minutes) at 37°C to allow for tracer uptake.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold Na⁻ buffer.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

-

Data Analysis:

-

The specific SGLT-mediated uptake is calculated by subtracting the radioactivity measured in the Na⁻ buffer (non-specific uptake) from that measured in the Na⁺ buffer.

-

The percentage inhibition of glucose uptake at each this compound concentration is determined relative to the vehicle control.

-

The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Experimental Workflow for Determining SGLT Inhibitor Selectivity

Caption: Workflow for determining the in vitro selectivity of SGLT inhibitors.

Signaling Pathway of SGLT2 Inhibition in the Renal Proximal Tubule

Caption: Mechanism of SGLT2 inhibition by this compound in the kidney.

References

Early-Phase Clinical Development of Henagliflozin: A Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Henagliflozin is a novel, selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) developed for the treatment of type 2 diabetes mellitus (T2DM).[1] By targeting SGLT2 in the proximal tubules of the kidneys, this compound blocks the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[2] This insulin-independent mechanism of action makes it a valuable therapeutic option for managing T2DM. This technical guide provides a comprehensive overview of the early-phase clinical trial results for this compound, focusing on its pharmacokinetic, pharmacodynamic, and safety profiles.

Mechanism of Action

This compound selectively inhibits SGLT2, a protein responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2] In patients with T2DM, the capacity for glucose reabsorption is often elevated, contributing to hyperglycemia.[2] By inhibiting SGLT2, this compound effectively reduces the renal threshold for glucose, promoting its excretion in the urine.[2] This glucosuric effect not only helps to lower plasma glucose levels but has also been associated with modest reductions in body weight and blood pressure.[2][3] The mechanism of action is independent of beta-cell function or insulin resistance.

Figure 1: Mechanism of action of this compound in the renal proximal tubule.

Pharmacokinetics

Early-phase studies in healthy Chinese volunteers and patients with T2DM have characterized the pharmacokinetic profile of this compound following single and multiple ascending doses.

Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies in Healthy Subjects

Two key studies, a single ascending dose (SAD) trial (2.5-200 mg) with 80 healthy subjects and a multiple ascending dose (MAD) trial (1.25-100 mg for 10 days) with 48 healthy subjects, established the initial pharmacokinetic parameters of this compound.[4] The drug was found to be rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 1.5-3 hours.[4] It has a half-life of 11-15 hours, and no accumulation was observed with once-daily oral administration.[4] Plasma exposure to this compound demonstrated dose-proportional pharmacokinetic properties over the tested ranges.[4] Urinary excretion of the parent drug was low, ranging from 3.00% to 5.13% of the administered dose.[4] The primary metabolites identified in plasma were the glucuronides M5-1, M5-2, and M5-3.[4]

| Parameter | Single Ascending Dose (2.5-200 mg) | Multiple Ascending Dose (1.25-100 mg) |

| Tmax (hours) | 1.5 - 3 | Not Specified |

| Half-life (hours) | 11 - 15 | Not Specified |

| Accumulation | Not Specified | None |

| Dose Proportionality | Yes | Yes |

| Urinary Excretion (Parent) | 3.00% - 5.13% | Not Specified |

Table 1: Summary of Pharmacokinetic Parameters in Healthy Subjects.[4]

Pharmacokinetics in Patients with Type 2 Diabetes

A study involving 30 T2DM patients randomized to receive this compound (5, 10, or 20 mg/day) or a placebo for 10 days provided further insights into its pharmacokinetic profile in the target population.[1] Similar to healthy subjects, this compound exhibited dose-proportional plasma concentrations.[1] The half-life in this patient population ranged from 9.1 to 14 hours.[1] A steady-state plasma concentration was achieved by day 7 of treatment.[1]

| Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose |

| Half-life (hours) | 9.1 - 14 | 9.1 - 14 | 9.1 - 14 |

| Time to Steady State | Day 7 | Day 7 | Day 7 |

| Dose Proportionality | Yes | Yes | Yes |

Table 2: Pharmacokinetic Profile in Patients with T2DM.[1]

Experimental Protocols

Study Design for Pharmacokinetics in T2DM Patients

The study assessing pharmacokinetics and pharmacodynamics in Chinese patients with T2DM was a randomized, double-blind, placebo-controlled trial.[1]

Figure 2: Workflow of the Phase I trial in T2DM patients.

Methodology:

-

Participants: Thirty patients with T2DM were enrolled.[1]

-

Randomization: Patients were randomized in a 4:1 ratio to receive either this compound or a placebo.[1]

-

Dosing: Oral doses of 5, 10, or 20 mg/day of this compound or a placebo were administered for 10 days, with no dosing on days 2 and 3.[1]

-

Assessments: Pharmacokinetic and pharmacodynamic profiles were measured on day 1 and day 10.[1]

Pharmacodynamics

Effects on Glycemic Control and Urinary Glucose Excretion

The pharmacodynamic effects of this compound are characterized by a dose-dependent increase in urinary glucose excretion and a reduction in plasma glucose levels.

In the study with T2DM patients, this compound led to a significant decrease in the 24-hour mean plasma glucose on both day 1 and day 10 of treatment.[1] Concurrently, a substantial increase in 24-hour urinary glucose excretion was observed, which also followed a dose-dependent pattern.[1]

| Dose | Change in 24h Mean Plasma Glucose (Day 1) | Change in 24h Mean Plasma Glucose (Day 10) | Increase in 24h Urinary Glucose Excretion (Day 1) |

| 5 mg | -0.3 mmol/L | -0.8 mmol/L | 11-fold |

| 10 mg | -1.0 mmol/L | -0.9 mmol/L | 65-fold |

| 20 mg | -1.0 mmol/L | -1.2 mmol/L | 82-fold |

Table 3: Pharmacodynamic Effects in Patients with T2DM.[1]

In healthy subjects, both the SAD and MAD studies demonstrated a dose-dependent increase in 24-hour urinary glucose excretion, which appeared to reach a saturation point at doses greater than 25 mg.[4] Importantly, no significant alterations in serum glucose levels or urinary electrolyte excretion were observed in these healthy volunteers.[4]

Safety and Tolerability

Across the early-phase clinical trials, this compound was generally well-tolerated. In the study involving T2DM patients, no treatment-related serious adverse events or discontinuations due to adverse events were reported.[1] Similarly, studies in healthy subjects concluded that this compound was well-tolerated.[4]

Drug-Drug Interaction Studies

The potential for pharmacokinetic interactions between this compound and other commonly prescribed medications has been investigated.

-

Metformin: A study in healthy Chinese male subjects showed no clinically significant pharmacokinetic interaction when this compound (25 mg) was co-administered with metformin (1000 mg). The geometric mean ratios and their 90% confidence intervals for the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) were within the standard bioequivalence range of 0.80-1.25, indicating that dose adjustments are not necessary when these drugs are used concomitantly.

-

Warfarin: In a study with 16 healthy male Chinese subjects, the co-administration of this compound (10 mg/day) and warfarin (5 mg/day) did not result in any clinically relevant effects on the pharmacokinetic or pharmacodynamic properties of either drug.[5] This suggests that this compound and warfarin can be used together without dose adjustments.[5]

Conclusion

The early-phase clinical trial data for this compound demonstrate a predictable pharmacokinetic and pharmacodynamic profile that supports a once-daily dosing regimen.[1] The drug is rapidly absorbed, exhibits dose-proportional plasma exposure, and has a half-life that allows for sustained therapeutic effects. Its mechanism of action, the selective inhibition of SGLT2, leads to significant increases in urinary glucose excretion and reductions in plasma glucose levels in patients with T2DM.[1][2] Safety and tolerability have been favorable in the initial studies, and no clinically significant drug-drug interactions with metformin or warfarin have been identified.[1][5] These promising early results have paved the way for further clinical development of this compound as a new therapeutic option for the management of type 2 diabetes.

References

- 1. Pharmacokinetics and Pharmacodynamics of this compound, a Sodium Glucose Co-Transporter 2 Inhibitor, in Chinese Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Henagliflozein Proline? [synapse.patsnap.com]

- 3. This compound as add-on therapy to metformin in patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tolerability, Pharmacokinetic, and Pharmacodynamic Profiles of this compound, a Novel Selective Inhibitor of Sodium-Glucose Cotransporter 2, in Healthy Subjects Following Single- and Multiple-dose Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and Pharmacodynamic Interactions Between this compound, a Novel Selective SGLT-2 Inhibitor, and Warfarin in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacogenomics of Henagliflozin Response: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1][2] As a member of the gliflozin class of drugs, it is approved for the treatment of type 2 diabetes (T2DM) and has demonstrated efficacy in improving glycemic control.[1][3] Like other SGLT2 inhibitors, this compound's primary mechanism of action involves blocking glucose uptake in the kidneys, which promotes glycosuria and consequently lowers blood glucose levels.[4][5] While the clinical efficacy of SGLT2 inhibitors is well-established, there is significant inter-individual variability in patient response, which is influenced by genetic factors.[6][7]

This technical guide provides a comprehensive overview of the current understanding of the pharmacogenomics of the SGLT2 inhibitor class, with a specific focus on its application to this compound. Due to the limited availability of direct pharmacogenomic studies on this compound, this guide extrapolates from research on other SGLT2 inhibitors to provide a foundational understanding and to guide future research in this area. The content herein is intended for researchers, scientists, and drug development professionals.

Core Signaling Pathway of SGLT2 Inhibitors

The primary therapeutic action of this compound and other SGLT2 inhibitors is the competitive, reversible, and highly selective inhibition of the SGLT2 transporter in the proximal convoluted tubule of the kidney. This inhibition reduces the reabsorption of filtered glucose from the tubular fluid, leading to increased urinary glucose excretion and a reduction in blood glucose levels.

Figure 1: Mechanism of Action of this compound via SGLT2 Inhibition.

Key Genes in SGLT2 Inhibitor Pharmacogenomics

Pharmacogenomic research on SGLT2 inhibitors has primarily focused on genes encoding the drug target and metabolizing enzymes.[8] These genetic variations may influence the efficacy and safety of this compound.

Table 1: Key Genes and Their Potential Impact on this compound Response

| Gene | Encoded Protein | Role in this compound Response | Potential Impact of Genetic Variants |

| SLC5A2 | Sodium-Glucose Cotransporter 2 (SGLT2) | Direct target of this compound.[8][9] | Variations may alter SGLT2 expression or function, potentially influencing the magnitude of glycemic response and cardiovascular outcomes.[6][10] |

| UGT1A9 | UDP-glucuronosyltransferase 1A9 | Primary enzyme responsible for the metabolism of many SGLT2 inhibitors via glucuronidation.[8][11] | Polymorphisms could affect drug clearance, leading to altered plasma concentrations and potential differences in efficacy and adverse event risk.[11] |

| SLC5A4 | Sodium-Glucose Cotransporter 3 (SGLT3) | A related sodium-glucose cotransporter. | Loss-of-function mutations have been hypothesized to alter the pharmacodynamic response to SGLT2 inhibitors.[12] |

| SLC5A9 | Sodium-Glucose Cotransporter 4 (SGLT4) | Another member of the SGLT family. | Nonsense mutations are being investigated for their potential to modify the glycosuric effect of SGLT2 inhibitors.[12] |

| SLC2A9 | Glucose Transporter 9 (GLUT9) | Involved in uric acid transport in the kidney. | Variants may influence the uricosuric effect observed with SGLT2 inhibitors.[12][13] |

Genetic Variants Influencing SGLT2 Inhibitor Response

Several single nucleotide polymorphisms (SNPs) within the SLC5A2 gene have been investigated for their association with the response to SGLT2 inhibitors. While results have been somewhat inconsistent across studies, some variants have shown nominal associations with glycemic control and cardiovascular outcomes.[14]

Table 2: Investigated Genetic Variants in SLC5A2 and Their Reported Associations with SGLT2 Inhibitor Response

| SNP | Reported Association | Drug Studied | Reference Population |

| rs9934336 | Associated with decreased HbA1c during an oral glucose tolerance test.[8] Also associated with a lower risk of heart failure.[8] However, one study found no significant effect on the response to empagliflozin.[8][14] | Empagliflozin | European |

| rs3116150 | Associated with a lower risk of heart failure.[8] | General SGLT2i | European |

| rs3813008 | Appeared protective in SGLT2i-naïve patients but was associated with increased cardiovascular risk in dapagliflozin-treated patients.[10] | Dapagliflozin | Heart failure patients |

| rs4536493 | Significantly associated with clinical outcomes in SGLT2i-naïve heart failure patients.[10] | Dapagliflozin | Heart failure patients |

| rs9927250 | Significantly associated with clinical outcomes in SGLT2i-naïve heart failure patients.[10] | Dapagliflozin | Heart failure patients |

Experimental Protocols for Pharmacogenomic Studies

The following outlines a generalized workflow for conducting a pharmacogenomic study of this compound, based on methodologies employed in studies of other SGLT2 inhibitors.

Figure 2: Generalized Workflow for a Pharmacogenomic Study of this compound.

Methodologies for Key Experiments

-

Patient Recruitment and Phenotyping:

-

Recruit a well-defined cohort of T2DM patients initiating this compound treatment.

-

Collect detailed baseline clinical data, including demographics, medical history, concomitant medications, and baseline glycemic parameters (HbA1c, fasting plasma glucose).

-

Define the primary phenotype for treatment response, such as the change in HbA1c from baseline after a specified treatment period (e.g., 12 or 24 weeks).

-

-

Genotyping:

-

Candidate Gene Approach: Select genes of interest (SLC5A2, UGT1A9, etc.) and perform targeted sequencing or use custom genotyping arrays to identify known and novel variants.

-

Genome-Wide Association Study (GWAS): Employ high-density SNP arrays to conduct an unbiased, genome-wide search for genetic variants associated with this compound response.[15] This approach is particularly useful for identifying novel associations.

-

-

Statistical Analysis:

-

Perform association analyses between genetic variants and the defined phenotype, typically using regression models.

-

Adjust for potential confounding variables such as age, sex, baseline HbA1c, and duration of diabetes.

-

Correct for multiple testing to minimize the risk of false-positive findings, especially in GWAS.

-

Future Directions for this compound Pharmacogenomics

The field of SGLT2 inhibitor pharmacogenomics is still evolving, and there is a clear need for dedicated studies on this compound. Future research should aim to:

-

Conduct large-scale clinical trials with a pharmacogenomic component specifically for this compound to identify and validate genetic markers of response.

-

Investigate the role of rare variants in SLC5A2 and other candidate genes, as these may have a larger effect size on drug response.

-

Explore the pharmacogenomics of adverse effects associated with this compound to identify individuals at higher risk.

-

Integrate multi-omics data (e.g., transcriptomics, metabolomics) with genomic data to gain a more comprehensive understanding of the pathways influencing this compound response.

Conclusion

While direct pharmacogenomic data for this compound is currently scarce, the extensive research on the SGLT2 inhibitor class provides a strong foundation for understanding the potential genetic determinants of its response. Variations in genes such as SLC5A2 and UGT1A9 are likely to play a role in the efficacy and safety of this compound. As personalized medicine becomes more prevalent, elucidating the pharmacogenomic landscape of this compound will be crucial for optimizing its therapeutic use and improving patient outcomes in the management of type 2 diabetes. Further dedicated research in this area is strongly encouraged.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound as add-on therapy to metformin in patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. What is the mechanism of Henagliflozein Proline? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. blog.bjbms.org [blog.bjbms.org]

- 8. Role of SLC5A2 polymorphisms and effects of genetic polymorphism on sodium glucose cotransporter 2 inhibitorsinhibitor response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Genetic polymorphisms in SLC5A2 are associated with clinical outcomes and dapagliflozin response in heart failure patients [frontiersin.org]

- 11. The Impact of Genetic Polymorphisms on the Anti-Hyperglycemic Effect of Dapagliflozin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacogenomics of SGLT2 inhibitors: Pilot & Feasibility Study - Simeon Taylor [grantome.com]

- 13. Pharmacogenetics of sodium-glucose co-transporter-2 inhibitors: Validation of a sex-agnostic pharmacodynamic biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Treatment Response to SGLT2 Inhibitors: From Clinical Characteristics to Genetic Variations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Henagliflozin: A Technical Guide to its Potential Anti-Aging and Cellular Senescence Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henagliflozin, a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, has demonstrated therapeutic efficacy in the management of type 2 diabetes by promoting urinary glucose excretion.[1] Beyond its glycemic control, emerging evidence from recent clinical investigations suggests that this compound may exert significant anti-aging effects and modulate cellular senescence, positioning it as a compound of interest in the field of longevity and geriatric medicine.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's effects on aging biomarkers, the underlying signaling pathways, and detailed experimental protocols from key studies.

SGLT2 inhibitors as a class, including canagliflozin, empagliflozin, and dapagliflozin, have been proposed as caloric restriction mimetics with the potential to slow biological aging.[2][4] They are thought to achieve this by modulating nutrient-sensing pathways such as AMP-activated protein kinase (AMPK), mammalian target of rapamycin (mTOR), and sirtuins (SIRT), which are critically involved in cellular homeostasis and lifespan regulation.[5][6] The accumulation of senescent cells, which are in a state of irreversible growth arrest and secrete a pro-inflammatory senescence-associated secretory phenotype (SASP), is a hallmark of aging and contributes to age-related pathologies.[5][7] Some SGLT2 inhibitors have been shown to facilitate the clearance of these senescent cells, a process known as senolysis.[8][9]

This document synthesizes the available preclinical and clinical data, with a focus on a pivotal multicenter, randomized, double-blind, placebo-controlled study on this compound, to provide a comprehensive resource for the scientific community.

Quantitative Data Summary

A significant clinical trial investigated the effects of this compound on various aging biomarkers in patients with type 2 diabetes. The study provides quantitative evidence of its potential anti-aging properties.[10][11]

| Biomarker Category | Parameter | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | Mean Difference [95% CI] | p-value | Citation |

| Cellular Aging | Leukocyte Telomere Length | Significant Increase (90.48% of patients showed an increase) | Slight Increase (65.57% of patients showed an increase) | 0.06 [0.02, 0.11] | 0.011 | [3][10][11] |

| Hormonal Aging | Insulin-like Growth Factor-Binding Protein-3 (IGFBP-3) | Significant Increase | No Significant Change | - | < 0.05 | [10][11] |

| Metabolic Aging | β-hydroxybutyrate | Significant Increase | No Significant Change | - | < 0.05 | [10][11] |

| Glycemic Control | Fasting Blood Sugar | Significant Decrease | Less Pronounced Decrease | - | < 0.05 | [12] |

| Hemoglobin A1c (HbA1c) | Significant Decrease | Less Pronounced Decrease | - | < 0.05 | [12] | |

| Anthropometric | Body Weight | Significant Decrease | Less Pronounced Decrease | - | < 0.05 | [12] |

| Body Mass Index (BMI) | Significant Decrease | Less Pronounced Decrease | - | < 0.05 | [12] | |

| Immune Function | Granzyme B in Cytotoxic T Lymphocytes | Significant Increase | No Significant Change | - | < 0.05 | [4][10] |

| Perforin in Cytotoxic T Lymphocytes | Tendency to Increase | No Significant Change | - | Not significant | [4] | |

| Perforin and Granzyme B in Total T Lymphocytes | Tendency to Increase | No Significant Change | - | Not significant | [4] |

Experimental Protocols

The following section details the methodologies employed in the key clinical trial assessing the anti-aging effects of this compound.

Pivotal Clinical Trial: Effect of this compound on Aging Biomarkers

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.[10][11]

-

Participants: 150 adult patients with type 2 diabetes, aged between 35 and 70 years.[3][10][13] Participants were randomized in a 1:1 ratio to the treatment or placebo group.[4]

-

Intervention:

-

Primary Endpoint: Change in telomere length in peripheral blood leukocytes from baseline.[10][11]

-

Secondary Endpoints:

-

Biomarker Analysis:

-

Telomere Length: Assessed in peripheral blood leukocytes.[11][12]

-

Metabolomics: Analysis of serum samples to identify changes in metabolites, such as β-hydroxybutyrate and thiamine.[10][14]

-

Immune Analysis: Flow cytometry to measure the expression of granzyme B and perforin in cytotoxic T lymphocytes (CTLs) and total T lymphocytes.[4]

-

-

Statistical Analysis: The mean difference in the change of telomere length between the this compound and placebo groups was calculated with a 95% confidence interval. A p-value of less than 0.05 was considered statistically significant.[11]

Signaling Pathways and Mechanisms of Action

This compound and other SGLT2 inhibitors are thought to exert their anti-aging and senotherapeutic effects through the modulation of several key signaling pathways.

Proposed Signaling Pathways for SGLT2 Inhibitors' Anti-Aging Effects

dot

References

- 1. What is the mechanism of Henagliflozein Proline? [synapse.patsnap.com]

- 2. Could A Diabetes Drug Slow Aging? Early Evidence Offers Hope [forbes.com]

- 3. diabetes.co.uk [diabetes.co.uk]

- 4. reddit.com [reddit.com]

- 5. SGLT2 inhibitors as a novel senotherapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardioprotective Effects of Sirtuin-1 and Its Downstream Effectors: Potential Role in Mediating the Heart Failure Benefits of SGLT2 (Sodium-Glucose Cotransporter 2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Short-term sustained hyperglycaemia fosters an archetypal senescence-associated secretory phenotype in endothelial cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SGLT2 inhibition eliminates senescent cells and alleviates pathological aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.viamedica.pl [journals.viamedica.pl]

- 10. Related Videos - Effect of this compound on aging biomarkers in patients with type 2 diabetes: A multicenter, randomized, double-blind, placebo-controlled study [visualize.jove.com]

- 11. Effect of this compound on aging biomarkers in patients with type 2 diabetes: A multicenter, randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diabetes Drug this compound Shows Signs of Slowing Biological Aging in Clinical Trial [nmn.com]

- 13. Diabetes Drug (this compound) May Show Promise For Slowing Aging (Forbes) - Rapamycin Longevity News [rapamycin.news]

- 14. Reddit - The heart of the internet [reddit.com]

Molecular Blueprint: Unraveling the Henagliflozin-SGLT2 Interaction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular interactions between Henagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, and its target protein. SGLT2 inhibitors have emerged as a cornerstone in the management of type 2 diabetes and have shown significant benefits in cardiovascular and renal health.[1][2] Understanding the precise molecular mechanisms underpinning the binding of this compound to SGLT2 is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This document synthesizes available quantitative data, details relevant experimental protocols for inhibitor characterization, and presents visual representations of key pathways and workflows to facilitate a comprehensive understanding of this critical drug-target interaction. While direct molecular dynamics simulation studies specifically for this compound are not yet publicly available, this guide leverages data from structurally similar inhibitors and the well-characterized SGLT2 binding pocket to provide a robust model of their interaction.

Introduction to SGLT2 and this compound

The sodium-glucose cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter predominantly expressed in the S1 and S2 segments of the renal proximal tubule.[3] It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[2] By inhibiting SGLT2, this compound effectively blocks this reabsorption, leading to the excretion of excess glucose in the urine and consequently lowering blood glucose levels.[4] This mechanism of action is independent of insulin, offering a unique therapeutic approach for individuals with type 2 diabetes.[5]

This compound is a C-glucoside SGLT2 inhibitor characterized by a dioxa-bicyclo-octane modification on its sugar moiety. This structural feature is associated with increased potency and a long half-life, allowing for once-daily administration.[4] It exhibits high selectivity for SGLT2 over the closely related SGLT1, which is primarily found in the small intestine and the S3 segment of the proximal tubule.[5] This selectivity is crucial for minimizing off-target effects, such as gastrointestinal side effects associated with SGLT1 inhibition.

Quantitative Analysis of this compound-SGLT2 Interaction

The efficacy of this compound is underscored by its potent inhibitory activity and high selectivity for SGLT2. The following tables summarize the key quantitative parameters that define this interaction.

| Parameter | Value | Target | Reference |

| IC50 | 2.38 nM | Human SGLT2 | [1] |

| IC50 | 4324 nM | Human SGLT1 | [1] |

| Selectivity (SGLT1/SGLT2) | ~1818-fold | - | [5] |

Table 1: In Vitro Inhibitory Activity of this compound

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| SGLT2 Inhibitor | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| This compound | 2.38 | 4324 | ~1818 |

| Dapagliflozin | 4.9 | - | - |

| Canagliflozin | 4.4 | - | - |

| Empagliflozin | 3.1 | - | - |

| Ipragliflozin | 7.4 | - | - |

| Tofogliflozin | 4.0 | - | - |

| Luseogliflozin | 2.3 | - | - |

Table 2: Comparative Inhibitory Potency and Selectivity of SGLT2 Inhibitors [3]

Molecular Modeling of the this compound-SGLT2 Binding Interaction

While specific molecular dynamics simulation studies for this compound are not extensively published, its binding mode can be inferred from the cryo-electron microscopy structures of SGLT2 in complex with other inhibitors and computational docking studies of the SGLT2 binding pocket.[6][7][8] The SGLT2 binding site is a hydrophilic pocket that accommodates the glucose moiety of the inhibitor, with an adjacent hydrophobic region that interacts with the aglycone tail.

Key Interacting Residues in the SGLT2 Binding Pocket:

Based on studies of other SGLT2 inhibitors, the following residues are predicted to be crucial for the binding of this compound:[6][9]

-

Hydrogen Bonding with the Glucose Moiety: The glucose-like portion of this compound is expected to form hydrogen bonds with polar residues within the binding pocket, mimicking the interaction of the natural substrate, glucose. Key residues likely involved in this interaction include Asn-75, His-80, and Glu-99.[6][9]

-

Hydrophobic Interactions with the Aglycone Tail: The aromatic and aliphatic components of this compound's aglycone tail are predicted to engage in hydrophobic and van der Waals interactions with nonpolar residues. These interactions are critical for the high affinity and selectivity of the inhibitor. Important residues in this region include Val-95, Phe-98, Val-157, Leu-274, and Phe-453.[9]

-

Role of the Dioxa-bicyclo-octane Modification: The dioxa-bicyclo-octane modification on this compound's structure is believed to enhance its potency by optimizing its fit within the binding pocket and potentially forming additional favorable interactions.[4]

The following DOT script visualizes the hypothesized molecular interactions between this compound and the key amino acid residues within the SGLT2 binding pocket.

Caption: Hypothesized interactions of this compound within the SGLT2 binding site.

Experimental Protocols for SGLT2 Inhibitor Characterization

The following protocols provide detailed methodologies for the in vitro characterization of SGLT2 inhibitors like this compound.

Non-Radioactive Glucose Uptake Assay in HEK293 Cells

This assay measures the inhibition of SGLT2-mediated glucose uptake in human embryonic kidney (HEK293) cells stably expressing the human SGLT2 transporter.[10]

Materials:

-

HEK293 cells stably expressing human SGLT2 (HEK293-hSGLT2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Neomycin (G418) for selection

-

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog

-

Sodium-containing uptake buffer (e.g., Krebs-Ringer-Henseleit buffer)

-

Sodium-free uptake buffer (replace NaCl with choline chloride)

-

Phlorizin (a non-selective SGLT inhibitor)

-

Test compound (this compound)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader

Protocol:

-

Cell Culture: Culture HEK293-hSGLT2 cells in DMEM supplemented with 10% FBS and an appropriate concentration of neomycin to maintain selection pressure.

-

Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density that allows for a confluent monolayer on the day of the assay.

-

Inhibitor Incubation: On the day of the assay, wash the cells with sodium-containing uptake buffer. Then, incubate the cells with varying concentrations of this compound (or controls like phlorizin or vehicle) in sodium-containing buffer for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM and incubate for 30-60 minutes at 37°C.

-

Termination of Uptake: Remove the 2-NBDG solution and wash the cells multiple times with ice-cold sodium-free uptake buffer to stop the transport and remove extracellular fluorescence.

-

Fluorescence Measurement: Add a lysis buffer to each well and measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths for 2-NBDG (e.g., ~485 nm excitation and ~535 nm emission).

-

Data Analysis: Calculate the percentage of inhibition of glucose uptake for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

The following DOT script illustrates the workflow for the non-radioactive glucose uptake assay.

Caption: Workflow for the non-radioactive SGLT2 glucose uptake assay.

SGLT2 Signaling and Regulatory Pathways

The primary action of this compound is the direct inhibition of SGLT2-mediated glucose transport. This leads to a cascade of downstream physiological effects. The following diagram illustrates the simplified signaling pathway affected by this compound.

Caption: Simplified signaling pathway of SGLT2 inhibition by this compound.

Conclusion

This compound is a highly potent and selective SGLT2 inhibitor that plays a crucial role in the management of type 2 diabetes. Its unique chemical structure contributes to its favorable pharmacokinetic and pharmacodynamic properties. While direct computational studies on this compound are awaited, a strong understanding of its interaction with the SGLT2 transporter can be derived from the wealth of data on other gliflozins. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of SGLT2 inhibitors. The continued exploration of the molecular intricacies of the this compound-SGLT2 interaction will undoubtedly pave the way for the development of even more effective and safer therapies for metabolic and cardiovascular diseases.

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico discovery of potential sodium-glucose cotransporter-2 inhibitors from natural products for treatment of heart failure via molecular docking and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Henagliflozein Proline? [synapse.patsnap.com]

- 5. Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A molecular dynamics investigation of drug dissociation from SGLT and its implication in antidiabetic medication development - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Transport and inhibition mechanism of the human SGLT2–MAP17 glucose transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isfcppharmaspire.com [isfcppharmaspire.com]

- 9. Exploring novel lead scaffolds for SGLT2 inhibitors: Insights from machine learning and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

Methodological & Application

Henagliflozin dosage and administration protocols in rodent studies.

Application Notes and Protocols for Henagliflozin in Rodent Studies

These notes provide an overview of the dosage and administration protocols for the SGLT2 inhibitor, this compound, in rodent models, based on findings from recent pharmacokinetic and pharmacodynamic studies. The protocols outlined below are intended to serve as a guide for researchers and scientists in the field of drug development.

Mechanism of Action

This compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal tubules of the kidneys.[1] SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream.[1] By inhibiting SGLT2, this compound blocks this reabsorption process, leading to increased urinary glucose excretion (glucosuria) and consequently, a reduction in blood glucose levels.[1] This mechanism of action has shown therapeutic benefits in managing type 2 diabetes mellitus.[1] Beyond glycemic control, SGLT2 inhibition may also contribute to weight loss and provide cardiovascular advantages.[1]

Caption: Mechanism of action of this compound in the kidney.

Quantitative Data Summary

The following tables summarize the dosages and administration routes for this compound in mice and rats as reported in pharmacokinetic studies.

Table 1: this compound Dosage and Administration in Mice

| Parameter | Details | Reference |

| Species | Mice | [2][3][4] |

| Dosage (Oral) | 0.3, 1, and 3 mg/kg | [2][3][4] |

| Dosage (Intravenous) | 0.3, 1, and 3 mg/kg | [2][4] |

| Repeated Dosage | 1 mg/kg/day for 7 or 14 days (oral) | [3] |

| Administration Route | Oral gavage, Intravenous (tail vein) | [2][3] |

| Vehicle | 10% Dimethyl sulfoxide (DMSO) in 90% saline | [2][3] |

| Fasting Condition | Studies conducted in both fasted (16 hours) and fed states | [3] |

Table 2: this compound Dosage and Administration in Rats

| Parameter | Details | Reference |

| Species | Rats | [2][4] |

| Dosage (Oral) | 0.3, 1, and 3 mg/kg | [2][4] |

| Dosage (Intravenous) | 0.3, 1, and 3 mg/kg | [2][4] |

| Administration Route | Oral gavage, Intravenous (tail vein) | [2] |

| Vehicle | 10% DMSO in 90% saline | [2] |

| Fasting Condition | Fasted for at least 12 hours prior to oral administration | [2] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound in rodents are provided below.

Pharmacokinetic Study Protocol

This protocol describes the procedures for assessing the pharmacokinetic profile of this compound in rodents.

-

Animal Preparation:

-

Drug Preparation and Administration:

-

Blood Sampling:

-

Under light anesthesia (e.g., 2% isoflurane), collect blood samples from the retro-orbital sinus or tail vein at predetermined time points.[2][3]

-

A typical sampling schedule for oral administration includes 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[2]

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Processing and Storage:

-

Bioanalysis:

-

Determine the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[3]

-

Caption: Workflow for a typical rodent pharmacokinetic study.

Tissue Distribution Study Protocol

This protocol is designed to evaluate the distribution of this compound in various tissues following administration.

-

Animal Dosing:

-

Sample Collection:

-

At designated time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24, and 48 hours), euthanize a subset of animals.[3]

-

Collect blood via cardiac puncture and various tissues of interest. Studies have shown high distribution in the kidneys, followed by the large intestine, stomach, small intestine, and liver.[3][5][6]

-

-

Tissue Processing:

-

Rinse the collected tissues with cold saline to remove excess blood.

-

Blot the tissues dry and weigh them.

-

Homogenize the tissues in a suitable buffer.

-

-

Sample Storage and Analysis:

-

Store the tissue homogenates at -80°C until analysis.

-

Analyze the concentration of this compound in the tissue homogenates using a validated LC-MS/MS method.[3]

-

References

- 1. What is the mechanism of Henagliflozein Proline? [synapse.patsnap.com]

- 2. Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Henagliflozin in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Henagliflozin in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus. Accurate measurement of this compound concentrations in plasma is crucial for pharmacokinetic assessments and to ensure optimal therapeutic outcomes. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d4 (or other suitable stable isotope-labeled internal standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate

-

Human plasma (with K2EDTA as anticoagulant)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4 in 50% methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

-

Column: Gemini C18, 2.1 x 50 mm, 3 µm (or equivalent)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: m/z 475.2 → 191.1 (Quantifier), m/z 475.2 → 209.1 (Qualifier)

-

This compound-d4 (IS): m/z 479.2 → 195.1

-

-

Collision Energy (CE): Optimized for the specific instrument, typically 20-35 eV.

-

Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 1 ng/mL |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| LQC | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| MQC | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| HQC | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| LQC | 3 | > 85 | 85 - 115 |

| HQC | 800 | > 85 | 85 - 115 |

Table 4: Stability

| Stability Condition | Duration | Result |

| Bench-top (Room Temp) | 4 hours | Stable |

| Freeze-Thaw | 3 cycles | Stable |

| Long-term (-80°C) | 30 days | Stable |

Experimental Workflow

Caption: LC-MS/MS workflow for this compound in plasma.

Conclusion